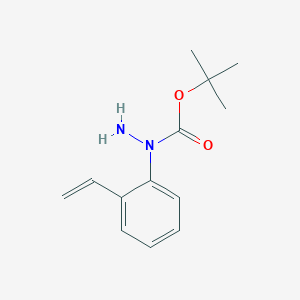
tert-Butyl 1-(2-vinylphenyl)hydrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 1-(2-vinylphenyl)hydrazinecarboxylate: is an organic compound that belongs to the class of hydrazinecarboxylates. This compound is characterized by the presence of a tert-butyl group, a vinylphenyl group, and a hydrazinecarboxylate moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(2-vinylphenyl)hydrazinecarboxylate typically involves the reaction of tert-butyl carbazate with 2-vinylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 1-(2-vinylphenyl)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The vinyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like halogens and alkylating agents are commonly used.
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted vinylphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 1-(2-vinylphenyl)hydrazinecarboxylate is used as a building block in the synthesis of various organic compounds. It is particularly useful in the preparation of hydrazine derivatives and other nitrogen-containing compounds .
Biology: In biological research, this compound is used to study the effects of hydrazine derivatives on biological systems. It is also used in the synthesis of biologically active molecules .
Medicine: It is used in the synthesis of compounds with potential pharmacological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new chemical processes and technologies .
Wirkmechanismus
The mechanism of action of tert-Butyl 1-(2-vinylphenyl)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The hydrazine moiety is particularly reactive and can participate in a range of chemical reactions, including nucleophilic substitution and addition reactions .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbazate: A related compound with similar chemical properties and applications.
tert-Butyl 2-(1-phenylethyl)hydrazinecarboxylate: Another hydrazinecarboxylate with different substituents but similar reactivity.
Uniqueness: tert-Butyl 1-(2-vinylphenyl)hydrazinecarboxylate is unique due to the presence of the vinylphenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and in various scientific research applications .
Eigenschaften
Molekularformel |
C13H18N2O2 |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
tert-butyl N-amino-N-(2-ethenylphenyl)carbamate |
InChI |
InChI=1S/C13H18N2O2/c1-5-10-8-6-7-9-11(10)15(14)12(16)17-13(2,3)4/h5-9H,1,14H2,2-4H3 |
InChI-Schlüssel |
BJKPLPDGNVQPIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC=C1C=C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


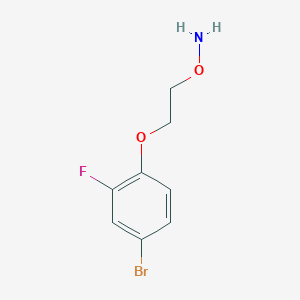


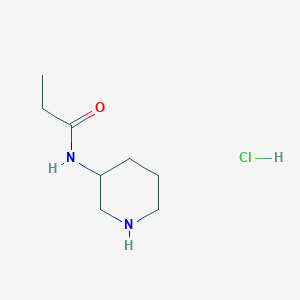
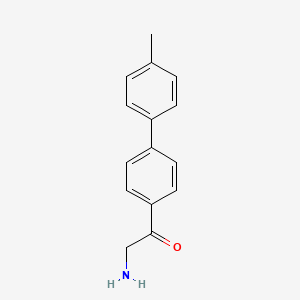
![N-(2-((2'-Benzhydryl-5'-methyl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)acetamide](/img/structure/B14781320.png)
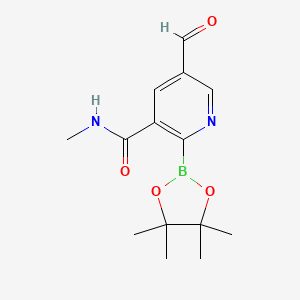

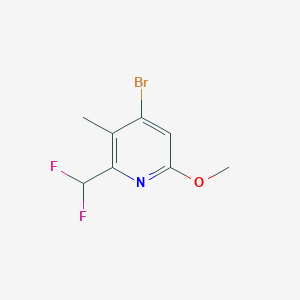
![[(6R)-6-[(9R,13R,14S)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B14781340.png)

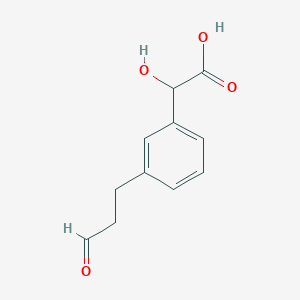

![(2-Fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14781372.png)
